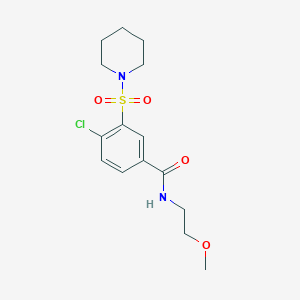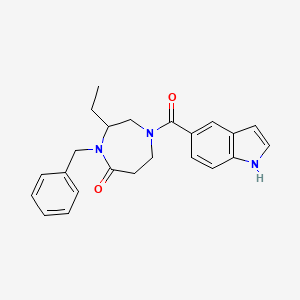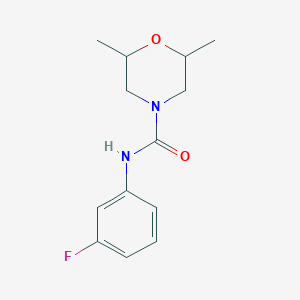![molecular formula C16H16BrNO2 B5340421 N-[2-(benzyloxy)ethyl]-2-bromobenzamide](/img/structure/B5340421.png)
N-[2-(benzyloxy)ethyl]-2-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(benzyloxy)ethyl]-2-bromobenzamide is an organic compound that features a benzamide core substituted with a benzyloxyethyl group and a bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzyloxy)ethyl]-2-bromobenzamide typically involves the reaction of 2-bromobenzoyl chloride with 2-(benzyloxy)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(benzyloxy)ethyl]-2-bromobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of N-[2-(benzyloxy)ethyl]-2-aminobenzamide or N-[2-(benzyloxy)ethyl]-2-thiobenzamide.
Oxidation: Formation of N-[2-(benzyloxy)ethyl]-2-bromobenzaldehyde or N-[2-(benzyloxy)ethyl]-2-bromobenzoic acid.
Reduction: Formation of N-[2-(benzyloxy)ethyl]-2-bromoaniline.
Aplicaciones Científicas De Investigación
N-[2-(benzyloxy)ethyl]-2-bromobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[2-(benzyloxy)ethyl]-2-bromobenzamide involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the bromine atom can form halogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(benzyloxy)ethyl]-2-chlorobenzamide
- N-[2-(benzyloxy)ethyl]-2-fluorobenzamide
- N-[2-(benzyloxy)ethyl]-2-iodobenzamide
Uniqueness
N-[2-(benzyloxy)ethyl]-2-bromobenzamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance its binding affinity and specificity towards certain biological targets compared to its chloro, fluoro, and iodo analogs.
Propiedades
IUPAC Name |
2-bromo-N-(2-phenylmethoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-15-9-5-4-8-14(15)16(19)18-10-11-20-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYKNAJHKXPGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCNC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(3-chloro-2-fluorobenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5340345.png)
![4-(2-methyl-1H-imidazol-1-yl)-1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidine-4-carboxylic acid](/img/structure/B5340349.png)
![6-[(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5340355.png)
![METHYL 4-{[2-(3-METHYLPHENYL)ACETYL]AMINO}BENZOATE](/img/structure/B5340362.png)
![N-(2-ETHYLPHENYL)-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B5340373.png)
![2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE](/img/structure/B5340381.png)
![2-{[5-methyl-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B5340410.png)
![3-METHYL-5-OXO-5-[4-(2-THIENYLSULFONYL)PIPERAZINO]PENTANOIC ACID](/img/structure/B5340414.png)
![1-[6-[4-(ALLYLOXY)PHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B5340428.png)


![N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valine](/img/structure/B5340446.png)

![5-(4-chlorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5340453.png)
